4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, dimethyl, and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hydroxy-7,8-dimethylcoumarin with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-7,8-dimethyl-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7,8-dimethyl-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-
- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- is unique due to the presence of both hydroxy and dimethyl groups on the benzopyran core. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
58138-76-4 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-hydroxy-7,8-dimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-6-3-4-8-10(14)9(5-13)12(15)16-11(8)7(6)2/h3-4,14H,1-2H3 |
InChI Key |
ISGUSUOUXRKQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)O2)C#N)O)C |
Origin of Product |
United States |
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